molecular formula C7H6FNO2 B1418445 Methyl 6-fluoropicolinate CAS No. 455-71-0

Methyl 6-fluoropicolinate

Cat. No. B1418445
CAS RN: 455-71-0
M. Wt: 155.13 g/mol
InChI Key: NMRCOWOPRPIBPQ-UHFFFAOYSA-N
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Description

Methyl 6-fluoropicolinate, also known as Methyl 6-fluoropyridine-2-carboxylate, is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It serves as a synthesis intermediate for active pharmaceutical ingredients (APIs), metal-chelating ligands, and catalysts .


Synthesis Analysis

Methyl 6-fluoropicolinate is readily used to functionalize molecular scaffolds for synthesizing APIs through nucleophilic aromatic substitution on the fluoride group . For instance, a selective antagonist of BCL-X L for chronic lymphocytic leukemia treatment is synthesized from methyl 6-fluoropicolinate, showing a potency of 14 nM . Once hydrolyzed, it becomes a bidentate chelating agent .


Molecular Structure Analysis

The molecular formula of Methyl 6-fluoropicolinate is C7H6FNO2 . The InChI string is InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 . The Canonical SMILES string is COC(=O)C1=NC(=CC=C1)F .


Physical And Chemical Properties Analysis

Methyl 6-fluoropicolinate has a molecular weight of 155.13 g/mol . The exact mass and monoisotopic mass are 155.03825660 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 151 .

Scientific Research Applications

Synthesis of Novel Herbicides

Methyl 6-fluoropicolinate has been explored for its potential in the synthesis of novel herbicides. A method involving the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been developed. This process allows the synthesis of 4-amino-5-fluoropicolinates, leading to the production of picolinic acids with alkyl or aryl substituents at the 6-position. Such picolinic acids, previously inaccessible via cross-coupling chemistry, show potential as herbicides (Johnson et al., 2015).

Inhibition of Hydrolytic Enzymes

Research has also delved into the use of fluoro ketones as inhibitors of hydrolytic enzymes. Compounds like 6,6-dimethyl-1,1,1-trifluoro-2-heptanone and 3,3-difluoro-6,6-dimethyl-2-heptanone, which are analogues of acetylcholine, have been investigated. These fluoro ketones demonstrate significant inhibitory effects, potentially due to their ability to form stable hemiketals with active-site residues in enzymes. This property makes them interesting candidates for enzyme inhibition studies (Gelb et al., 1985).

Anti-Plasmodial Activity

A study on 6-fluoroquinoline derivatives modified at the 2 and 4 ring positions has shown promising results against both sensitive and multidrug-resistant strains of Plasmodium falciparum. These compounds exhibit high antiplasmodial activity in vitro and in vivo, making them potential candidates for malaria treatment (Hochegger et al., 2019).

Studies on Brain Dopamine Metabolism

The use of 6-[18F]fluoro-L-dopa, a compound related to methyl 6-fluoropicolinate, has been important in studying dopamine metabolism in the brain using positron tomography. This compound shares biochemical similarities with natural L-dopa, including its ability to cross the blood-brain barrier and to be stored intraneuronally in vesicles. Its lower rate of peripheral O-methylation makes it particularly beneficial for brain studies (Firnau et al., 1986).

Fluorescence Sensing Properties

Methyl 6-fluoropicolinate derivatives have been used in the development of compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP), which exhibit dual fluorescence chemosensor properties for Al3+ and Zn2+ ions. These compounds show significant enhancement in emission intensity, demonstrating their potential in metal ion detection (Hazra et al., 2018).

Safety And Hazards

Methyl 6-fluoropicolinate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Methyl 6-fluoropicolinate is a valuable compound in the field of medicinal chemistry and drug discovery, particularly due to its role as a synthesis intermediate for APIs . Its future use will likely continue to be in the synthesis of pharmaceutical compounds, as well as in the development of metal-chelating ligands and catalysts .

properties

IUPAC Name

methyl 6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCOWOPRPIBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657720
Record name Methyl 6-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoropicolinate

CAS RN

455-71-0
Record name 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-71-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-fluoropyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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